molecular formula C11H15ClO2 B1625003 2-adamantyl Chloroformate CAS No. 53120-53-9

2-adamantyl Chloroformate

Cat. No. B1625003
Key on ui cas rn: 53120-53-9
M. Wt: 214.69 g/mol
InChI Key: WUVZDJSSAGWPIE-UHFFFAOYSA-N
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Patent
US05622983

Procedure details

A solution of the α-methyl-D-tryptophyl-L-phenylalaninol (0.5 g, 1.42 mmol) and 4-N,N-dimethylaminopyridine (0.2 g, 1.64 mmol), in anhydrous THF (20 mL) was treated dropwise with a solution of 2-adamantylchloroformate (1.4 mmol) in anhydrous THF (20 mL) at room temperature. The reaction was monitored by IR spectroscopy. Once complete, the reaction mixture was diluted with ethyl acetate and washed with 1M citric acid solution, then water. The dried (MgSO4) organic phase was evaporated to dryness and chromatographed over silica using 2% MeOH:98% CH2Cl2 as eluant. This gave the required compound (65% along with 20% carbonate impurity. NOTE: Some of the more acid labile urethanes required chromatography on neutral stationary phases. mp 96°-100° C. (EtOAc-hexane); IR (KBr) 3316, 1695 and 1658 cm-1 ; NMR (CD3OD) δ1.28 (3H, s), 1.55 (2H, m), 1.68-2.06 (12H, m), 2.76 (2H, ABx, J 13.5 and 17Hz), 3.31 (2H, Abq, J 14.5Hz), 3.45 (2H, m), 4.12 (1H, m), 4.78 (1H, br.s) and 6.8-7.5 (10H, m); Anal (C32H39N3O4), C, H, N.
Name
α-methyl-D-tryptophyl-L-phenylalaninol
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C@:2]([C:14]([NH:16][C@H:17]([CH2:25][OH:26])[CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:15])([CH2:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1)[NH2:3].[CH:27]12[CH2:36][CH:31]3[CH2:32][CH:33]([CH2:35][CH:29]([CH2:30]3)[CH:28]1[O:37][C:38](Cl)=[O:39])[CH2:34]2>C1COCC1.C(OCC)(=O)C>[CH:29]12[CH2:35][CH:33]3[CH2:32][CH:31]([CH2:36][CH:27]([CH2:34]3)[CH:28]1[O:37][C:38](=[O:39])[NH:3][C:2]([CH2:4][C:5]1[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[NH:7][CH:6]=1)([CH3:1])[C:14]([NH:16][CH:17]([CH2:25][OH:26])[CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:15])[CH2:30]2.[C:38](=[O:39])([O-:15])[O-:37]

Inputs

Step One
Name
α-methyl-D-tryptophyl-L-phenylalaninol
Quantity
0.5 g
Type
reactant
Smiles
C[C@@](N)(CC1=CNC2=CC=CC=C12)C(=O)N[C@@H](CC1=CC=CC=C1)CO
Name
4-N,N-dimethylaminopyridine
Quantity
0.2 g
Type
reactant
Smiles
Name
Quantity
1.4 mmol
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)OC(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1M citric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4) organic phase
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
chromatographed over silica using 2% MeOH

Outcomes

Product
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)OC(NC(C(=O)NC(CC2=CC=CC=C2)CO)(C)CC2=CNC3=CC=CC=C23)=O
Name
Type
product
Smiles
C([O-])([O-])=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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